BenchChemオンラインストアへようこそ!

2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride

Lipophilicity Drug design Physicochemical profiling

2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride (CAS 1251923-63-3) is a synthetic piperazine derivative featuring a pyrazin-2-yl substituent on the piperazine N4 position and a 2-aminopropan-1-one amide side chain at N1, supplied as the dihydrochloride salt. The compound has a molecular formula of C₁₁H₁₉Cl₂N₅O and a molecular weight of 308.21 g/mol (dihydrochloride salt form).

Molecular Formula C11H19Cl2N5O
Molecular Weight 308.2 g/mol
CAS No. 1251923-63-3
Cat. No. B1520798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride
CAS1251923-63-3
Molecular FormulaC11H19Cl2N5O
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCN(CC1)C2=NC=CN=C2)N.Cl.Cl
InChIInChI=1S/C11H17N5O.2ClH/c1-9(12)11(17)16-6-4-15(5-7-16)10-8-13-2-3-14-10;;/h2-3,8-9H,4-7,12H2,1H3;2*1H
InChIKeyUSRGIBCLRRBARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one Dihydrochloride (CAS 1251923-63-3): Structural Identity and Procurement Baseline


2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride (CAS 1251923-63-3) is a synthetic piperazine derivative featuring a pyrazin-2-yl substituent on the piperazine N4 position and a 2-aminopropan-1-one amide side chain at N1, supplied as the dihydrochloride salt . The compound has a molecular formula of C₁₁H₁₉Cl₂N₅O and a molecular weight of 308.21 g/mol (dihydrochloride salt form) . Its free base (CAS 1218510-12-3) has a molecular weight of 235.29 g/mol . The compound is classified as a research-grade building block within the broader aminoacyl-piperazine family, structurally characterized by a pyrazine heterocycle—a feature that distinguishes it from pyridine-, pyrimidine-, and phenyl-substituted piperazine analogs in terms of hydrogen-bonding capacity (two additional ring nitrogen atoms versus pyridine/phenyl) and calculated lipophilicity . Importantly, no peer-reviewed publications reporting quantitative biological activity data for this specific compound were identified in the searchable literature as of the knowledge cutoff date.

Why Generic Piperazine Building Blocks Cannot Substitute for 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one Dihydrochloride (CAS 1251923-63-3)


The pyrazinyl-piperazine-propanone scaffold family contains multiple close structural analogs that differ in heterocycle identity (pyrazine vs. pyrimidine vs. pyridine), amino group position (2-amino vs. 3-amino), and salt form (free base vs. hydrochloride vs. dihydrochloride), each of which materially alters key procurement-relevant properties including calculated lipophilicity, molecular weight, and stoichiometric considerations for downstream synthetic chemistry . Generic interchange is unsupported: a 3-amino positional isomer (CAS 1179172-26-9) will exhibit different conformational preferences in receptor binding owing to altered amine-carbonyl spacing ; a pyrimidine-for-pyrazine substitution (CAS 1576043-72-5) alters the heterocycle hydrogen-bonding pattern from a 1,4-diazine to a 1,3-diazine system ; and selection of the free base (CAS 1218510-12-3, MW 235.29) versus the dihydrochloride salt (MW 308.21) changes the mass of active species delivered per unit weight by approximately 31% . The quantitative dimensions of these differences are detailed in Section 3.

Quantitative Differentiation Evidence: 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one Dihydrochloride (CAS 1251923-63-3) vs. Closest Analogs


Calculated Lipophilicity (CLogP) Differentiation: Pyrazine vs. Pyrimidine Heterocycle in the Dihydrochloride Salt Series

The target compound (pyrazine analog, CAS 1251923-63-3) has a vendor-reported calculated CLogP of -0.467, indicating net hydrophilic character for the dihydrochloride salt form . While a directly comparable CLogP value for the pyrimidine analog (CAS 1576043-72-5) was not located in the same data source, the structural replacement of pyrazine (1,4-diazine, two nitrogen atoms at positions 1 and 4) with pyrimidine (1,3-diazine, nitrogen atoms at positions 1 and 3) alters the dipole moment and hydrogen-bonding geometry of the heterocycle, which typically results in a measurable CLogP shift of approximately 0.2–0.5 log units based on class-level behavior of diazine positional isomers [1]. The pyrazine ring's symmetrical nitrogen arrangement provides two hydrogen-bond acceptor sites with distinct spatial geometry compared to pyrimidine's meta-oriented nitrogens, a difference relevant for target engagement predictions in structure-based drug design [1].

Lipophilicity Drug design Physicochemical profiling

Molecular Weight and Stoichiometric Equivalence: Dihydrochloride Salt vs. Free Base for Weighing Accuracy in Assay Preparation

The target compound (CAS 1251923-63-3) is supplied as the dihydrochloride salt with a molecular weight of 308.21 g/mol . The corresponding free base (CAS 1218510-12-3) has a molecular weight of 235.29 g/mol . This represents a 31.0% mass difference (Δ = 72.92 g/mol attributable to 2 × HCl). For researchers preparing equimolar solutions, the dihydrochloride salt requires 1.31× the mass of the free base to deliver the same molar amount of the active pharmacophore. This distinction is procurement-critical: ordering the free base when the dihydrochloride is required (or vice versa) without correction will introduce a 31% systematic error in concentration calculations, directly compromising assay reproducibility [1]. By comparison, the pyrimidine analog (CAS 1576043-72-5) shares the same molecular formula (C₁₁H₁₉Cl₂N₅O, MW 308.21) and thus the same salt-to-free-base ratio, but the 3-amino positional isomer dihydrochloride (CAS 1311317-09-5) also shares this identical molecular weight and formula—meaning that among dihydrochloride salts of positional isomers, molecular weight alone is not discriminating and orthogonal identification (NMR, HPLC retention time) is required .

Salt selection Assay preparation Weighing accuracy

2-Amino vs. 3-Amino Positional Isomerism: Conformational and Hydrogen-Bonding Geometry in the Propanone Side Chain

The target compound bears the amino group at the 2-position (alpha) of the propan-1-one side chain, whereas the positional isomer CAS 1179172-26-9 (free base) and CAS 1311317-09-5 (dihydrochloride) bear the amino group at the 3-position (beta) . This positional shift changes the spacing between the protonatable amine and the amide carbonyl from a two-carbon to a three-carbon linker, altering the accessible conformational ensemble and the preferred intramolecular hydrogen-bonding patterns [1]. In medicinal chemistry campaigns targeting enzymes or receptors with defined hydrogen-bond donor-acceptor geometries, the 2-amino configuration presents the amine in closer proximity to the piperazine amide carbonyl, which may favor intramolecular hydrogen bonding that competes with target engagement, while the 3-amino isomer provides greater conformational flexibility and a longer reach for intermolecular interactions [1]. No direct comparative biological data exist for this specific pair; however, the positional isomerism is structurally analogous to well-characterized differences in alpha- vs. beta-amino acid-containing peptidomimetics where the spacing of the amine relative to the carbonyl has been shown to alter proteolytic stability and receptor binding by orders of magnitude [2].

Positional isomerism Conformational analysis Structure-activity relationships

Chiral Center at the 2-Position: Stereochemical Purity as a Latent Differentiation Factor

The target compound contains a chiral center at the 2-position of the propan-1-one side chain (the carbon bearing the primary amino group), meaning it can exist as (R)- and (S)-enantiomers . The compound as supplied by major vendors (Enamine, Leyan, Bidepharm) is typically the racemic mixture, with purity specifications of 95% or 98% but without reported enantiomeric excess (ee) . By contrast, the ethan-1-one chain-shortened analog (CAS 1183453-99-7, 2-amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one) lacks this chiral center entirely (achiral glycine-equivalent side chain) and thus eliminates stereochemical complexity as a variable [1]. For any biological target where stereospecific binding is operative, the racemic nature of the supplied propan-1-one compound introduces an uncontrolled variable: only one enantiomer may be active while the other may be inactive, antagonistic, or promiscuously binding. Procurement of the racemate without enantiomerically resolved material or chiral analytical characterization data (chiral HPLC retention time, specific optical rotation) means that the active species identity and proportion remain unknown in any subsequent assay [2].

Chirality Enantiomeric purity Stereospecific activity

Commercial Purity Benchmarking: 98% (Leyan) vs. 95% (AKSci/Enamine) Supply Specifications

Among admissible vendor sources for CAS 1251923-63-3, purity specifications range from 95% (AKSci, Enamine) to 98% (Leyan) . This 3-percentage-point difference in guaranteed purity may be consequential for applications requiring precise stoichiometric control—such as fragment-based screening, biophysical assays (SPR, ITC), or synthetic transformations where impurities at the 2–5% level could introduce confounding biological activity or side products [1]. For comparison, the pyrimidine analog dihydrochloride (CAS 1576043-72-5) is available from Bidepharm at 98% purity, matching the higher purity tier of the target compound from Leyan . No vendor-supplied HPLC chromatogram data at the batch level were located in admissible sources for any of these compounds, meaning that purity claims cannot be independently verified absent in-house analytical QC upon receipt.

Purity specification Quality control Procurement benchmarking

Application Scenarios for 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one Dihydrochloride (CAS 1251923-63-3) Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Profiling of Heterocycle-Dependent Target Engagement

Where a medicinal chemistry program requires systematic comparison of pyrazine vs. pyrimidine vs. pyridine substitution on a piperazine scaffold, CAS 1251923-63-3 serves as the pyrazine-bearing member of the matched-pair series. The calculated CLogP of -0.467 positions this compound as more hydrophilic than predicted pyridine analogs (which typically add approximately 0.5–1.0 logP units relative to pyrazine due to the loss of one ring nitrogen) and with a distinct hydrogen-bonding geometry relative to pyrimidine analogs (1,4-diazine vs. 1,3-diazine; see Section 3, Evidence Item 1). This matched-pair design enables deconvolution of heterocycle contributions to binding affinity and selectivity.

Chiral Probe Development for Stereospecific Target Assays

The compound's single chiral center at the 2-position of the propanone chain makes it a candidate substrate for chiral resolution and subsequent enantiomer-specific testing. Unlike the achiral ethan-1-one analog (CAS 1183453-99-7), only this compound can reveal stereospecific binding preferences at a given target. Procurement of the racemate as a starting point, followed by preparative chiral HPLC separation, provides both enantiomers from a single purchase—a cost-effective strategy for preliminary SAR determination where enantiopure synthesis is not yet justified.

Dihydrochloride Salt as a Solubility-Enhanced Form for Aqueous Biological Assays

The dihydrochloride salt form (308.21 g/mol, two HCl equivalents) is expected to exhibit substantially higher aqueous solubility than the free base (235.29 g/mol) due to the ionization of both the primary amine and one piperazine nitrogen at physiological pH. For biochemical or cell-based assays requiring compound dissolution in aqueous buffer (e.g., PBS, cell culture media) at concentrations exceeding 100 μM, the dihydrochloride salt may avoid the DMSO-mediated solvent toxicity artifacts that can arise when solubilizing poorly soluble free bases at high DMSO concentrations.

Physicochemical Property-Based Library Design and Compound Collection Curation

With a molecular weight of 308.21 g/mol (dihydrochloride) and a calculated CLogP below zero (-0.467) , this compound resides within favorable drug-like or fragment-like chemical space (Ro3/Ro5 compliant as the free base, MW 235.29). For organizations building diversity-oriented screening libraries, this compound provides a pyrazine-containing piperazine scaffold with balanced polarity—a desirable property for CNS-targeted libraries where low lipophilicity correlates with reduced promiscuity and improved metabolic stability profiles at the class level.

Quote Request

Request a Quote for 2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.